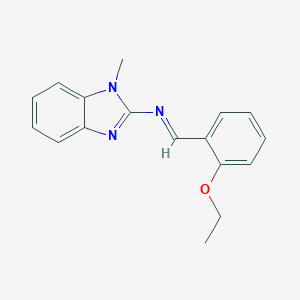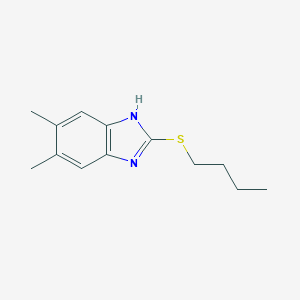![molecular formula C19H16N2O3S B377789 N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B377789.png)
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with 2-(2-methoxy-phenylcarbamoyl)-phenylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of thiophene-2-carboxylic acid [2-(2-methoxy-phenylcarbamoyl)-phenyl]-amide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of thiophene-2-carboxylic acid [2-(2-methoxy-phenylcarbamoyl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-3-carboxylic acid: Another thiophene derivative with similar chemical properties.
2-Thiophenecarboxylic acid hydrazide: A related compound with different functional groups.
Uniqueness
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other thiophene derivatives. Its combination of a thiophene ring with an amide group and a methoxy-phenyl substituent makes it a versatile compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C19H16N2O3S |
|---|---|
Poids moléculaire |
352.4g/mol |
Nom IUPAC |
N-[2-[(2-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-24-16-10-5-4-9-15(16)21-18(22)13-7-2-3-8-14(13)20-19(23)17-11-6-12-25-17/h2-12H,1H3,(H,20,23)(H,21,22) |
Clé InChI |
FHTJCERXDAPPNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Solubilité |
0.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-allyl-1H-benzimidazol-2-yl)-N-[4-(octyloxy)benzylidene]amine](/img/structure/B377707.png)


![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dichlorophenyl)methanone](/img/structure/B377712.png)
![N-[1-[(4-chloroanilino)carbonyl]-2-(3,5-dichloro-2-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377713.png)
![N-{2-(4-bromophenyl)-1-[(3-chloroanilino)carbonyl]vinyl}benzamide](/img/structure/B377714.png)
![2-[(Cyanomethyl)sulfanyl]-5-ethyl-4,6-dimethylnicotinonitrile](/img/structure/B377715.png)
![(3Z)-3-[2-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B377716.png)
![N-{4-[3-(3,5-dichloro-2-methoxyphenyl)-3-oxo-1-propenyl]phenyl}-4-methylbenzamide](/img/structure/B377717.png)
![4-[(5-Methyl-2-furyl)(2-methylphenyl)4-morpholinylphosphorimidoyl]morpholine](/img/structure/B377718.png)
![N,N-diethyl-3-[(4-nitrophenyl)imino]-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-amine](/img/structure/B377721.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B377723.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-phenoxypropanohydrazide](/img/structure/B377727.png)
![1,5-dimethyl-2-phenyl-4-{[(1,2,3,3-tetramethyl-2,3-dihydro-1H-indol-5-yl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377728.png)
